molecular formula C18H23NO3 B271792 2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol

2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol

Cat. No. B271792
M. Wt: 301.4 g/mol
InChI Key: ODGFCPJVFZMHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol, also known as MPAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAP is a selective and potent inhibitor of dopamine β-hydroxylase (DBH), which is an enzyme that plays a crucial role in the biosynthesis of norepinephrine.

Mechanism of Action

2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol selectively inhibits DBH by binding to its active site. DBH catalyzes the conversion of dopamine to norepinephrine, and this compound prevents this conversion by binding to DBH and blocking its activity. This results in the accumulation of dopamine and the depletion of norepinephrine, which have various physiological and pathological effects.
Biochemical and Physiological Effects:
The inhibition of DBH by this compound has various biochemical and physiological effects. The accumulation of dopamine and depletion of norepinephrine have been shown to affect the cardiovascular system, central nervous system, and immune system. This compound has been used to study the effects of DBH inhibition on blood pressure, heart rate, anxiety, depression, and immune function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol in lab experiments is its selectivity and potency. This compound selectively inhibits DBH without affecting other enzymes involved in the biosynthesis of catecholamines. This makes it a useful tool for studying the role of DBH in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol. One area of research is the role of DBH in various pathological conditions such as hypertension, anxiety, and depression. This compound has been used to study the effects of DBH inhibition on these conditions, but further research is needed to fully understand the underlying mechanisms. Another area of research is the development of more selective and potent inhibitors of DBH. This compound is a useful tool for studying the role of DBH, but there is a need for more specific inhibitors that can be used in clinical settings. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound selectively inhibits DBH, which has various biochemical and physiological effects. This compound has been used to study the role of DBH in various physiological and pathological conditions, but further research is needed to fully understand its potential applications. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol involves the reaction of 2-methoxy-4-(aminomethyl)phenol with 1-phenylethyl bromide in the presence of a base. The resulting product is then treated with ethylene oxide to yield this compound. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol has been studied extensively for its potential applications in scientific research. One of the major areas of research is the role of DBH in various physiological and pathological conditions. DBH is involved in the biosynthesis of norepinephrine, which plays a crucial role in the regulation of the cardiovascular system, central nervous system, and immune system. This compound has been used to study the effects of DBH inhibition on these systems.

properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C18H23NO3/c1-14(16-6-4-3-5-7-16)19-13-15-8-9-17(22-11-10-20)18(12-15)21-2/h3-9,12,14,19-20H,10-11,13H2,1-2H3

InChI Key

ODGFCPJVFZMHOZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCCO)OC

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCCO)OC

Origin of Product

United States

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